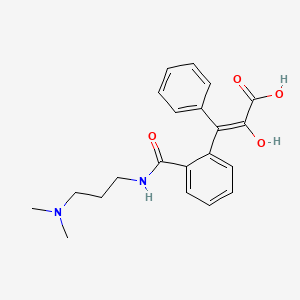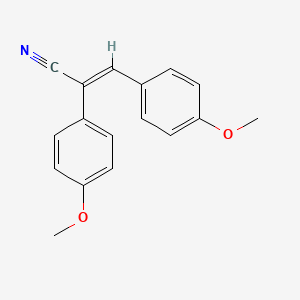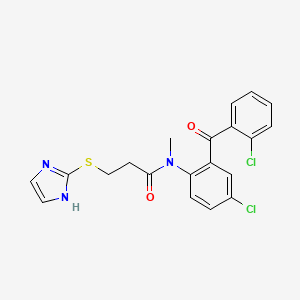
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl-: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propanamide backbone, chlorobenzoyl and imidazolylthio substituents, and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Coupling with 4-Chloroaniline: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amide.
Introduction of the Imidazolylthio Group: The intermediate is further reacted with 2-mercaptoimidazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the imidazolylthio group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its imidazolylthio group is particularly interesting for binding studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. The presence of the imidazolylthio group suggests possible antifungal or antimicrobial activity, while the chlorobenzoyl group may contribute to anti-inflammatory effects.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- is likely to involve multiple molecular targets and pathways. The imidazolylthio group may interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzoyl group could modulate the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Propanamide, N-(4-chlorophenyl)-: Lacks the imidazolylthio group, making it less versatile in terms of chemical reactivity.
Propanamide, N-(2-chlorobenzoyl)-: Lacks the 4-chloro substituent, which may affect its biological activity.
Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-:
Uniqueness
The presence of both the imidazolylthio and chlorobenzoyl groups in Propanamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3-(1H-imidazol-2-ylthio)-N-methyl- makes it unique compared to similar compounds
特性
CAS番号 |
128433-39-6 |
|---|---|
分子式 |
C20H17Cl2N3O2S |
分子量 |
434.3 g/mol |
IUPAC名 |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(1H-imidazol-2-ylsulfanyl)-N-methylpropanamide |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-25(18(26)8-11-28-20-23-9-10-24-20)17-7-6-13(21)12-15(17)19(27)14-4-2-3-5-16(14)22/h2-7,9-10,12H,8,11H2,1H3,(H,23,24) |
InChIキー |
KXATUSDLHPYZGL-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CCSC3=NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


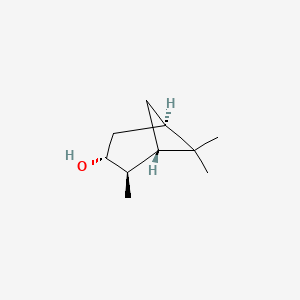

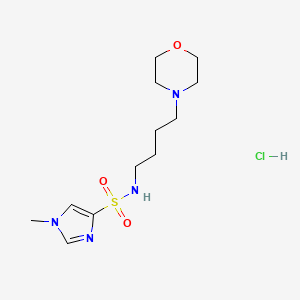
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

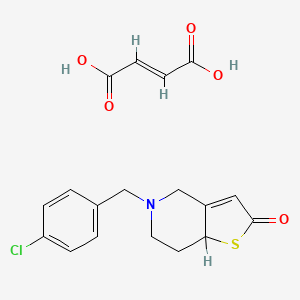
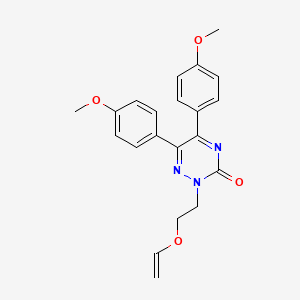
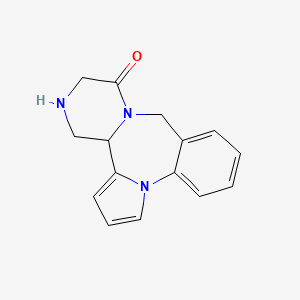

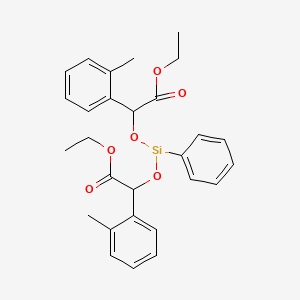
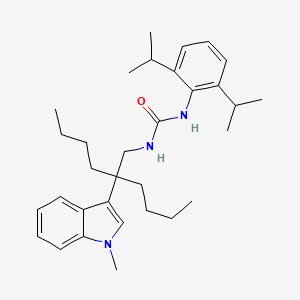
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)
